molecular formula C6H10N2O3 B1421454 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione CAS No. 88807-85-6

5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1421454
CAS No.: 88807-85-6
M. Wt: 158.16 g/mol
InChI Key: SKKYNGSKQXMIQR-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxymethyl group attached to a 5-methylimidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of methoxymethylamine with a suitable diketone or keto acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications, including as a stabilizer or cross-linking agent.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Imidazolidine-2,4-dione derivatives

  • Methoxymethyl-substituted heterocycles

  • Other imidazolidine-based compounds

Uniqueness: 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione stands out due to its specific structural features, which include the methoxymethyl group and the methyl group on the imidazolidine ring

Properties

IUPAC Name

5-(methoxymethyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-6(3-11-2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKYNGSKQXMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione
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Reactant of Route 6
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